1-(3,4-Dichlorophenyl)-2-phenylethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-6-11(9-13(12)16)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFWXCAYPANGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3,4 Dichlorophenyl 2 Phenylethanone and Analogues
Established Synthetic Pathways to Substituted Phenylethanones
The synthesis of phenylethanones, also known as acylphenones, is a cornerstone of organic chemistry, providing key intermediates for a wide range of more complex molecules. These methods primarily focus on the formation of a carbon-carbon bond between an aromatic ring and an acyl group.
Acylation reactions, particularly the Friedel-Crafts acylation, represent a fundamental and widely employed method for the synthesis of aromatic ketones like phenylethanones. docbrown.infochemguide.co.ukalfa-chemistry.com This class of reaction is a form of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring. docbrown.infoalfa-chemistry.com
The general mechanism involves the activation of an acylating agent, typically an acyl halide (like ethanoyl chloride) or an acid anhydride (B1165640), with a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). docbrown.infochemguide.co.uk The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and generating a highly electrophilic acylium ion. docbrown.infoyoutube.com This acylium ion is the active electrophile that is then attacked by the electron-rich π-system of the aromatic ring. docbrown.infoyoutube.com A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final aromatic ketone product. youtube.com
In the context of synthesizing precursors for 1-(3,4-Dichlorophenyl)-2-phenylethanone, the aromatic substrate would be 1,2-dichlorobenzene (B45396). The presence of two chlorine atoms on the benzene (B151609) ring deactivates it towards electrophilic substitution, meaning more stringent reaction conditions may be required compared to the acylation of unsubstituted benzene.
The formation of the carbonyl group is intrinsic to the acylation strategies discussed. The carbonyl carbon is electrophilic, while the oxygen is nucleophilic, a polarity that dictates much of its reactivity. ncert.nic.in While Friedel-Crafts acylation is the most direct route to forming the phenylethanone skeleton, other strategies can be envisioned for creating the carbonyl group in related derivatives. However, for the direct synthesis of the core phenylethanone structure from an aromatic precursor, electrophilic acylation remains the predominant method. alfa-chemistry.com The reactivity of the formed carbonyl group is crucial for subsequent transformations, but its initial installation is most efficiently achieved through acylation. ncert.nic.inbyjus.com
Targeted Synthesis of this compound
The specific synthesis of this compound is not a single-step process. It requires the initial synthesis of a key precursor, which is then further modified. A logical synthetic route involves the preparation of 1-(3,4-dichlorophenyl)ethanone, followed by functionalization at the alpha-carbon (the carbon adjacent to the carbonyl group) to introduce the second phenyl ring.
The strategic functionalization of precursors is central to achieving the desired final structure with the correct substitution pattern.
The primary precursor for the target molecule is 1-(3,4-Dichlorophenyl)ethanone, also known as 3',4'-dichloroacetophenone. nist.gov This compound possesses the dichlorinated phenyl ring and the ethanone (B97240) side chain necessary for further elaboration. The synthesis of this precursor is typically achieved via the Friedel-Crafts acylation of 1,2-dichlorobenzene. The reaction would involve treating 1,2-dichlorobenzene with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst like aluminum chloride. The acetyl group is directed to the position para to one of the chlorine atoms, yielding the desired 1-(3,4-Dichlorophenyl)ethanone.
To construct the final this compound molecule, the precursor 1-(3,4-Dichlorophenyl)ethanone must be functionalized at the alpha-position of the ketone. A common and effective strategy for this is alpha-halogenation, particularly bromination. nih.gov The alpha-bromination of acetophenone (B1666503) and its derivatives is a well-documented transformation that creates a reactive electrophilic site at the alpha-carbon. nih.govwikipedia.org
The reaction typically proceeds by treating the ketone with a brominating agent. nih.gov Under acidic conditions, the ketone undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to yield the α-bromo ketone and hydrogen bromide (HBr). nih.gov Various reagents and conditions can be employed for this transformation. nih.govorganic-chemistry.org For instance, a solution of bromine in a suitable solvent like acetic acid or diethyl ether can be used. nih.govchemicalbook.com
| Reagent System | Substrate Example | Solvent | Conditions | Yield | Reference |
| Bromine (Br₂) | 1-(3,5-dichlorophenyl)ethanone | Acetic Acid | Room Temperature, 12h | 81% | chemicalbook.com |
| Bromine (Br₂) | Acetophenone | Diethyl Ether | Ice-cold, then RT for 2h | Moderate to Good | nih.gov |
| HBr / H₂O₂ | 1-phenylethanone | 1,4-Dioxane | Not specified | 99% | nih.gov |
| DCDMH / Acid | Substituted phenylethanone | Not specified | 10-100 °C, 4-8h | 65-95% | google.com |
DCDMH: 1,3-dichloro-5,5-dimethylhydantoin
Once the 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186) intermediate is formed, the final step is to introduce the second phenyl group. This can be accomplished through a second Friedel-Crafts-type reaction, specifically an alkylation, where the α-bromo ketone acts as the electrophile and benzene serves as the nucleophile, again catalyzed by a Lewis acid. This reaction forms the crucial carbon-carbon bond between the alpha-carbon and the new phenyl ring, yielding the target compound, this compound.
Bond Formation Strategies at the C2-Position (e.g., C-C Bond Formation)
The formation of a carbon-carbon bond at the C2-position (the α-carbon) of the phenylethanone scaffold is a key step in the synthesis of this compound and its analogues. This transformation typically involves the reaction of an enol or enolate intermediate, derived from a substituted acetophenone, with an electrophilic source of the desired carbon fragment.
Detailed research has focused on the α-arylation and α-alkylation of ketones, which are directly applicable to the synthesis of the target compound. These methods allow for the introduction of a phenyl group (or other substituents) at the carbon adjacent to the carbonyl group.
Palladium-Catalyzed α-Arylation: A prominent method for forming a C-C bond at the α-position of ketones is through palladium-catalyzed α-arylation. This reaction typically involves the coupling of an aryl halide or triflate with a ketone enolate. For the synthesis of this compound, this would involve the reaction of a 1-(3,4-Dichlorophenyl)ethanone derivative with a phenylating agent. The efficiency of these reactions is often dependent on the choice of palladium catalyst, ligands, and base. researchgate.netnih.govnih.gov The use of specialized phosphine (B1218219) ligands can enhance the steric congestion of the catalyst, promoting the desired coupling. researchgate.net
| Catalyst System | Ligand | Base | Substrates | Product | Reference |
| [{Pd(allyl)Cl}2] | dppf or Q-phos | Not specified | Aldehydes, Bromo- and Chloroarenes | α-Aryl aldehydes | nih.gov |
| [Pd(dba)2] | DPPP | Not specified | Ketones, Aryl bromides | 1,3-Diketones | researchgate.net |
| Pd(OAc)2 | Indolyl-phosphine | Not specified | Aryl- and heteroarylketones, Aryl mesylates and tosylates | Mono-α-arylated ketones | researchgate.net |
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers an alternative and often milder approach to α-alkylation and α-benzylation of ketones. researchgate.netresearchgate.netcore.ac.ukcrdeepjournal.org This method facilitates the reaction between a water-soluble nucleophile (the enolate) and an organic-soluble electrophile (e.g., benzyl (B1604629) bromide) by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. crdeepjournal.org Studies on the benzylation of acetophenone under solvent-free PTC conditions have shown that double benzylation can unexpectedly occur, highlighting the complexity and reactivity of the intermediates involved. researchgate.netresearchgate.net The selectivity between mono- and di-alkylation can be influenced by the reaction conditions and the structure of the substrates and catalyst. crdeepjournal.org
Green Chemistry Approaches in Phenylethanone Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of safer solvents, energy efficiency, and catalysis, are increasingly being applied to the synthesis of phenylethanones and related ketones.
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplified processing. pharmatutor.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions under solvent-free conditions, often leading to shorter reaction times, higher yields, and increased product purity. nih.gov For instance, the oxidation of 1-phenylethanol (B42297) to acetophenone can be efficiently carried out under solvent-free conditions using microwave irradiation. researchgate.net The benzylation of acetophenone has also been successfully performed under solvent-free phase-transfer catalysis conditions. researchgate.net
The use of catalysts is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. Various catalytic systems have been developed for the synthesis and transformation of phenylethanones.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govmdpi.comastrazeneca.comrsc.orgmdpi.com Enzymatic cascades have been developed for the efficient conversion of amino acids like L-phenylalanine into 2-phenylethanol (B73330) and phenylacetic acid. nih.govmdpi.com Ketoreductase (KRED) enzymes can be used for the asymmetric reduction of acetophenone derivatives to chiral alcohols, a key transformation in the synthesis of many active pharmaceutical ingredients. mdpi.com The use of biocatalysts often allows reactions to be performed in aqueous media under mild conditions. rsc.org
Chemocatalysis: In addition to biocatalysis, various chemocatalytic systems have been employed to improve the sustainability of phenylethanone synthesis. For example, magnesium oxide (MgO) has been used as a catalyst for the chemoselective transfer hydrogenation of acetophenone. The development of greener solvents, such as bio-based ethanol (B145695) and other renewable alternatives, is also a key area of research aimed at reducing the environmental impact of chemical synthesis. researchgate.netacs.orgwhiterose.ac.ukmdpi.comnih.gov
| Green Approach | Method | Example Reaction | Key Advantages | Reference(s) |
| Solvent-Free | Microwave-Assisted Synthesis | Oxidation of 1-phenylethanol to acetophenone | Reduced solvent waste, faster reaction times, higher yields. | researchgate.net, nih.gov |
| Catalysis | Biocatalysis (Enzymes) | Reduction of acetophenone to chiral alcohols | High selectivity, mild reaction conditions, aqueous media. | mdpi.com, rsc.org |
| Catalysis | Chemocatalysis | Transfer hydrogenation of acetophenone over MgO | Use of a simple, reusable catalyst. | |
| Greener Solvents | Use of Bio-Based Solvents | General organic synthesis | Reduced reliance on fossil fuels, lower toxicity. | acs.org, whiterose.ac.uk, mdpi.com |
Diversity-Oriented Synthesis Utilizing Phenylethanone Building Blocks
Diversity-oriented synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. pharmatutor.orgmdpi.comnih.govnih.govjocpr.comresearchgate.netmdpi.comethernet.edu.etsciforum.net Phenylethanone derivatives, such as substituted acetophenones, are valuable building blocks in DOS due to their versatile reactivity. mdpi.comnih.gov
Amino acetophenones, for example, can be synthesized from commercially available starting materials and serve as platforms for the creation of various natural product analogs, including flavones, coumarins, and quinolones. mdpi.comnih.gov The acetophenone moiety can be elaborated through various reactions, such as the Claisen-Schmidt condensation to form α,β-unsaturated ketones, which can then be used in subsequent cyclization reactions to generate heterocyclic scaffolds.
Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, are particularly well-suited for DOS. nih.govresearchgate.netmdpi.comethernet.edu.etsciforum.net The use of phenylethanone derivatives in MCRs allows for the rapid generation of molecular complexity and the creation of large and diverse compound libraries from a small set of building blocks. researchgate.netethernet.edu.etsciforum.net This approach is highly efficient and aligns with the goals of modern drug discovery to explore a broad chemical space. jocpr.com
Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dichlorophenyl 2 Phenylethanone
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. nih.gov For 1-(3,4-Dichlorophenyl)-2-phenylethanone, with a chemical formula of C14H10Cl2O, the expected exact mass can be calculated with high precision. HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy, often to within a few parts per million (ppm). semanticscholar.orgwiley.com
This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The measured mass from an HRMS analysis of this compound would be compared against the theoretical exact mass calculated from its constituent isotopes (¹²C, ¹H, ³⁵Cl, ³⁷Cl, and ¹⁶O). A close correlation between the experimental and theoretical mass, along with the characteristic isotopic pattern of the two chlorine atoms, would definitively confirm the molecular formula C14H10Cl2O. bldpharm.com
Table 1: Theoretical Isotopic Distribution for [C14H10Cl2O]+
| Isotope | Abundance (%) |
|---|---|
| M | 100.0 |
| M+1 | 15.3 |
| M+2 | 64.9 |
| M+3 | 10.0 |
| M+4 | 10.5 |
This interactive table is based on theoretical calculations and illustrates the expected isotopic pattern for a molecule containing two chlorine atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. rjptonline.orghpst.cz This method is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be introduced into the gas chromatograph, where it is vaporized and separated from other components in a mixture as it passes through a capillary column. hpst.czthermofisher.com
The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions. Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that serves as a molecular fingerprint. dss.go.th This fragmentation pattern can be compared to spectral libraries for positive identification. lcms.cz GC-MS is also a valuable tool for quantitative analysis, allowing for the determination of the concentration of the compound in a sample. thermofisher.com
X-ray Diffraction (XRD) Crystallography
Determination of Solid-State Molecular Conformation and Geometry
X-ray diffraction (XRD) crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govbu.edu Through the analysis of the diffraction pattern produced when X-rays are scattered by the electrons in a single crystal, the electron density map of the molecule can be calculated. This map allows for the determination of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.
Table 2: Representative Crystallographic Data for a Related Dichlorophenyl Compound
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 12.54850 (1) |
| b (Å) | 7.47750 (1) |
| c (Å) | 28.7764 (3) |
| V (ų) | 2700.13 (3) |
| Z | 8 |
This interactive table is based on data for 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one and serves as an example of the type of data obtained from an XRD experiment. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, XRD also provides invaluable information about how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the crystal packing. researchgate.net For example, in the crystal structure of (E)-1-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]-2-(2,4-dichlorophenyl)diazene, molecules are linked by C—H⋯N interactions, C—Cl⋯π interactions, and face-to-face π–π stacking interactions. nih.govresearchgate.net
In another related structure, 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, intermolecular N—H⋯N hydrogen bonds form inversion dimers that stack along the a-axis. researchgate.net The study of these non-covalent interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability.
Ultraviolet-Visible (UV-Vis) Spectroscopy (for related conjugated systems)
Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ajpaonline.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. masterorganicchemistry.com In organic molecules, UV-Vis spectroscopy is particularly useful for studying conjugated systems, where alternating single and multiple bonds create delocalized π-electron systems. libretexts.orgyoutube.comyoutube.com
The presence of the dichlorophenyl ring and the carbonyl group in this compound creates a conjugated system. The extent of conjugation in a molecule influences the wavelength of maximum absorption (λmax). libretexts.org Generally, as the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift). researchgate.netresearchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to the π → π* transitions within the aromatic rings and the n → π* transition of the carbonyl group.
Tautomeric Equilibria Studies (e.g., Ketimine-Enolimine Forms in Related Phenylethanones)
Tautomerism is a form of isomerism where molecules can readily interconvert through the migration of a proton. nih.govnih.gov In compounds related to phenylethanones, such as β-dicarbonyl compounds and 1-benzamidoisoquinoline derivatives, the existence of tautomeric equilibria, for example between keto and enol forms, has been well-documented. mdpi.commdpi.com The position of this equilibrium can be influenced by various factors, including the electronic nature of substituents and the polarity of the solvent. researchgate.net
While this compound primarily exists in the keto form, the potential for keto-enol tautomerism can be considered. The enol tautomer would feature a carbon-carbon double bond and a hydroxyl group. The relative stability of the keto and enol forms would depend on factors such as intramolecular hydrogen bonding in the enol form and the interaction of each tautomer with the surrounding solvent molecules. Studies on related systems provide a basis for predicting the potential tautomeric behavior of this compound under different conditions.
Computational Chemistry and Theoretical Studies on 1 3,4 Dichlorophenyl 2 Phenylethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the geometric and electronic nature of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the optimal structure and energy of the molecule.
Density Functional Theory (DFT) Optimizations and Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy.
For 1-(3,4-Dichlorophenyl)-2-phenylethanone, a DFT study would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The functional describes the exchange and correlation energies, while the basis set provides the mathematical functions used to build the molecular orbitals. Once optimized, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict its infrared spectrum.
Ab Initio Methods (e.g., MP2) in Structural and Electronic Characterization
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain systems.
One common ab initio method is Møller–Plesset perturbation theory of the second order (MP2). This method improves upon the basic Hartree-Fock (HF) approach by including electron correlation effects, which are crucial for accurately describing molecular properties. An MP2 calculation on this compound would provide a highly accurate prediction of its geometry, bond lengths, and bond angles, which could then be compared with experimental data (if available) or DFT results to benchmark the performance of different computational levels.
Electronic Structure Analysis
Following the determination of the optimized molecular geometry, a detailed analysis of the molecule's electronic structure is performed to understand its reactivity, stability, and intermolecular interaction sites.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, calculating these energies would help predict its reactivity in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the target compound was not found.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.50 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density, using a color scale to indicate different regions of electrostatic potential.
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen. Blue colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly charged regions. For this compound, an MEP map would highlight the electronegative carbonyl oxygen as a red region and hydrogen atoms as blue regions, providing a clear guide to its reactive sites.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the calculated molecular orbitals into a localized basis corresponding to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds.
Table 2: Hypothetical NBO Interaction Data This table is for illustrative purposes only, as specific data for the target compound was not found.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O | π*(C=O) | 25.5 | Lone Pair to Antibonding Pi |
| π(C=C)phenyl | π*(C=C)phenyl | 18.2 | Pi to Antibonding Pi (Aromatic) |
Vibrational Frequency Calculations and Spectral Interpretation
Vibrational frequency calculations are a cornerstone of computational chemistry, enabling the prediction and interpretation of infrared (IR) and Raman spectra. These calculations are typically performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. For molecules similar in structure to this compound, such as other dichlorophenyl derivatives and chalcones, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to calculate vibrational modes. researchgate.netresearchgate.net
The calculated vibrational frequencies help in the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present. For this compound, key vibrational modes would include the C=O stretching of the ketone group, C-Cl stretching of the dichlorophenyl ring, and various C-H and C-C stretching and bending modes of the aromatic rings and the ethanone (B97240) bridge.
The interpretation of the vibrational spectra is further aided by visualizing the atomic displacements for each calculated normal mode. This allows for a detailed understanding of the coupling between different vibrational motions within the molecule. For instance, in a study on 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, DFT calculations were instrumental in assigning the complex vibrational spectra. researchgate.net
Prediction of Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations. nih.gov
For this compound, theoretical calculations would predict the chemical shifts for the various hydrogen and carbon atoms in the molecule. These predictions are valuable for assigning the signals in experimental NMR spectra and can help in confirming the molecular structure. The accuracy of the predicted shifts can be improved by considering solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net
Below is a hypothetical table of predicted chemical shifts based on computational studies of similar aromatic ketones.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~195-200 |
| Aromatic CH (Dichlorophenyl) | ~7.2-7.8 | ~125-135 |
| Aromatic CH (Phenyl) | ~7.0-7.5 | ~128-130 |
| Methylene CH₂ | ~4.0-4.5 | ~45-50 |
Note: These are estimated values based on general principles and data for related structures. Actual computational results would provide more precise predictions.
As mentioned in section 5.3, computational chemistry allows for the simulation of entire IR and Raman spectra. These theoretical spectra provide a visual representation of the vibrational modes and their intensities, which can be directly compared with experimental data. researchgate.net
The carbonyl (C=O) stretching vibration in ketones typically appears as a strong band in the IR spectrum between 1670 and 1780 cm⁻¹. libretexts.org For aromatic ketones like this compound, this peak is expected around 1685 cm⁻¹. spectroscopyonline.com DFT calculations can predict the exact wavenumber of this and other characteristic vibrations. researchgate.net
The following table summarizes some of the expected key vibrational frequencies for this compound, based on calculations for analogous molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |
| Carbonyl (C=O) Stretch | ~1685 | Strong | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-Cl Stretch | 800-600 | Strong | Medium |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. scholarsresearchlibrary.comrsc.org For ketones like this compound, computational studies can elucidate the mechanisms of reactions such as enolate formation, α-functionalization, and condensation reactions. acs.orgnih.gov
By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and transition states.
A transition state (TS) represents the highest energy point along a reaction coordinate and is a critical structure for understanding reaction kinetics. mit.edu Computational methods can calculate the geometry and energy of transition states, providing a quantitative measure of the activation energy barrier for a reaction.
For example, in the study of the thionation of acetone (B3395972) with Lawesson's reagent, DFT calculations revealed a two-step mechanism involving a concerted cycloaddition and a subsequent cycloreversion, with the structures of the corresponding transition states being fully characterized. acs.org Similarly, computational studies on the elimination reaction of 2-pentanone identified a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net
Vibrational frequency analysis of a calculated transition state structure is crucial; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. scholarsresearchlibrary.com Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state indeed connects the desired reactants and products. researchgate.net
Hyperpolarizability and Non-linear Optical Properties (for related compounds)
The study of non-linear optical (NLO) properties is a significant area of materials science, with applications in photonics and optoelectronics. Molecules with large hyperpolarizability values are of particular interest. Chalcones, which are α,β-unsaturated ketones structurally related to this compound, have been extensively studied for their NLO properties. aip.orgredalyc.org
Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are used to calculate the first-order hyperpolarizability (β). cornell.edu These calculations help in understanding the structure-property relationships that govern the NLO response. For instance, studies on chalcone (B49325) derivatives have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance the hyperpolarizability. uobasrah.edu.iqresearchgate.net
The solvent environment can also have a substantial impact on NLO properties. Theoretical studies often employ models like the PCM to simulate solvent effects on the calculated hyperpolarizabilities. redalyc.org Research on various chalcones and related derivatives indicates that they can be promising candidates for NLO applications. cornell.edu
Computational Studies on Isomers and Conformations
Computational chemistry provides a powerful lens for examining the three-dimensional structures and relative stabilities of isomers and conformers of this compound. Such theoretical studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding the molecule's spatial arrangement, which in turn can influence its physical properties and reactivity. The conformational landscape of this molecule is primarily defined by the rotation around several key single bonds.
Theoretical calculations for analogous systems, such as substituted acetophenones, suggest that the planarity of the carbonyl group with the attached phenyl ring is a critical factor in determining conformational stability. For this compound, the rotation of the 3,4-dichlorophenyl ring relative to the carbonyl group is influenced by a balance of steric hindrance from the ortho-chlorine (if it were present, which it is not in this specific isomer) and electronic effects, such as conjugation between the pi-systems of the ring and the carbonyl. In para-substituted acetophenones, a planar conformation is often favored to maximize resonance stabilization. The presence of substituents, particularly halogens, can influence the rotational barrier.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Cl-C-C=O) | Dihedral Angle (O=C-C-Ph) | Relative Energy (kcal/mol) |
| A | ~0° | ~90° | 0.00 (Global Minimum) |
| B | ~180° | ~90° | 0.5 - 1.5 |
| C | ~0° | ~0° | 2.0 - 4.0 |
| D | ~180° | ~0° | 2.5 - 4.5 |
Note: This data is illustrative and based on general principles of conformational analysis for similar ketones. The dihedral angles represent the torsion between the specified atoms, and the relative energy indicates the stability compared to the most stable conformer (global minimum).
Table 2: Hypothetical Rotational Energy Barriers for this compound
| Rotation Axis | Transition State Dihedral Angle | Energy Barrier (kcal/mol) |
| (Cl₂Ph)-C(O) Bond | ~90° | 3.0 - 6.0 |
| C(O)-CH₂ Bond | ~180° | 1.5 - 3.5 |
Note: This data is a hypothetical representation. The energy barrier is the energy required to rotate from a stable conformer to a transition state.
Detailed computational studies would involve scanning the potential energy surface by systematically rotating key dihedral angles to locate all stable conformers (energy minima) and transition states. From this, a complete picture of the molecule's conformational flexibility and the energetic relationships between its different shapes can be derived. Such studies are fundamental to predicting the molecule's behavior in various chemical environments.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to 1-(3,4-Dichlorophenyl)-2-phenylethanone
The synthesis of α-aryl ketones, including this compound, has traditionally relied on methods like the Friedel-Crafts acylation. While effective, these methods often require harsh conditions and stoichiometric amounts of Lewis acid catalysts, leading to significant waste. stanford.eduresearchgate.netijstm.com Future research is increasingly directed towards the development of more sustainable and efficient synthetic strategies.
Key emerging areas include:
Catalytic and Green Friedel-Crafts Acylation: A major focus is on replacing traditional Lewis acids like aluminum chloride with more environmentally benign and recyclable catalysts. researchgate.net This includes the use of solid acid catalysts such as zeolites, clays, and sulfated zirconia, which can be easily separated from the reaction mixture and reused. researchgate.netroutledge.com The development of homogeneous catalytic systems using metal triflates or triflimides, potentially in combination with ionic liquids, also represents a promising avenue for milder and more selective acylations. routledge.com
Palladium-Catalyzed α-Arylation: Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C-C bonds. rsc.orgrsc.org Future research will likely focus on developing more active and versatile palladium catalysts for the α-arylation of ketones. This involves designing new phosphine (B1218219) ligands that can promote the coupling of a wider range of aryl halides or pseudohalides with ketone enolates under milder conditions. organic-chemistry.orgresearchgate.net Applying these advanced methods to the synthesis of this compound could provide a more direct and functional-group-tolerant route.
Alternative Arylating Agents: Research is exploring the use of alternative arylating agents beyond traditional aryl halides. Diaryliodonium salts, for instance, have emerged as highly reactive and non-toxic reagents for the α-arylation of carbonyl compounds. researchgate.net Developing protocols that utilize such reagents for the synthesis of this compound could offer advantages in terms of reaction conditions and substrate scope.
Table 1: Comparison of Synthetic Strategies for α-Aryl Ketones
| Synthetic Route | Typical Catalysts/Reagents | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Friedel-Crafts Acylation | AlCl₃, FeCl₃ (stoichiometric) | Well-established, readily available reagents | Minimizing waste, harsh conditions |
| Catalytic Friedel-Crafts Acylation | Zeolites, metal triflates, heteropoly acids | Catalyst recyclability, milder conditions, improved selectivity researchgate.netroutledge.com | Development of more active and robust green catalysts |
| Palladium-Catalyzed α-Arylation | Palladium complexes with phosphine ligands | High functional group tolerance, mild conditions organic-chemistry.org | Expanding substrate scope, reducing catalyst loading rsc.org |
| Arylation with Diaryliodonium Salts | Transition-metal or metal-free catalysts | High reactivity, non-toxic byproducts researchgate.net | Broadening applicability to diverse ketone structures |
Advanced Mechanistic Investigations of Its Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. While general mechanisms for ketone reactions are well-known, detailed studies on this specific substrate are an area for future exploration. masterorganicchemistry.comlibretexts.org
Future mechanistic studies could involve:
Isotopic Labeling Studies: The use of isotopes, such as ¹³C or ¹⁸O, can provide definitive evidence for bond-forming and bond-breaking steps in a reaction pathway. For instance, investigating the rearrangements or cycloaddition reactions of this compound using ¹⁸O labeling could elucidate complex mechanistic pathways, similar to studies performed on other keto-compounds like furan-2,3-diones. osti.gov
Kinetic Analysis: Detailed kinetic studies can help determine the rate-determining step of a reaction and provide insights into the roles of catalysts and reagents. rsc.org For transformations involving this compound, kinetic analysis could be used to optimize catalytic cycles for functionalization reactions.
In Situ Spectroscopic Monitoring: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the detection of transient intermediates. This can provide a more complete picture of the reaction pathway than analysis of only the starting materials and final products.
Exploration of New Catalytic Systems for Functionalization
The functionalization of C-H bonds has emerged as a powerful strategy in organic synthesis, allowing for the direct conversion of simple molecules into more complex structures. umich.edu The ketone moiety in this compound can act as a directing group to facilitate C-H activation at specific positions. rsc.orgresearchgate.net
Emerging research in this area includes:
Transition Metal-Catalyzed C-H Functionalization: While palladium has been extensively studied, other transition metals like nickel and copper are gaining traction for C-H functionalization reactions due to their different reactivity profiles and lower cost. researchgate.net Future work could explore the use of nickel catalysts for the β-C(sp³)-H thiolation or copper-catalyzed α-substitution of this compound. researchgate.net
Remote C-H Functionalization: A significant challenge is the functionalization of C-H bonds that are distant from the directing group. Recent advances have demonstrated the ability of certain palladium catalysts to perform γ-C(sp³)-H activation of ketones. nih.gov Applying these methodologies to this compound could open up new avenues for creating diverse derivatives.
Photoredox Catalysis: The merger of transition metal catalysis with photoredox catalysis has enabled a wide range of new transformations under mild conditions. This approach could be used to generate radical intermediates from this compound, which could then participate in various C-C and C-heteroatom bond-forming reactions.
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, guiding experimental design and providing deep mechanistic insights. rsc.orgresearchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are increasingly being used to predict reaction outcomes and design new catalysts. acs.orgrsc.org
Future computational work on this compound could focus on:
Predicting Reaction Pathways: Computational methods can be used to map out the entire energy landscape of a chemical reaction, including the structures and energies of transition states and intermediates. rsc.orgresearchgate.net This can help in predicting the feasibility of a proposed synthetic route or in understanding the origins of selectivity in a reaction.
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts. By modeling the interaction of this compound with different catalyst structures, researchers can identify promising candidates for experimental validation.
Structure-Reactivity Relationships: DFT calculations can provide quantitative measures of a molecule's electronic properties, such as molecular electrostatic potential and frontier molecular orbital energies. researchgate.net Correlating these properties with the observed reactivity of this compound and its derivatives can lead to predictive models that guide the synthesis of new compounds with desired characteristics. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-2-phenylethanone, and how do reaction conditions influence yield?
The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:
- Friedel-Crafts acylation : Reacting 3,4-dichlorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimal temperatures range from 0–5°C to minimize side reactions like polyacylation .
- Nucleophilic substitution : Using 3,4-dichlorophenyl magnesium bromide (Grignard reagent) with phenacyl bromide. Solvent polarity (e.g., THF vs. diethyl ether) significantly impacts reaction rates and purity.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR. The dichlorophenyl protons exhibit distinct splitting patterns due to meta/para chlorine substitution .
- IR : Strong C=O stretching at ~1680–1720 cm⁻¹. Chlorine substituents reduce symmetry, leading to unique aromatic C-Cl vibrations at 550–650 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 266 (C₁₄H₉Cl₂O⁺), with fragmentation patterns showing loss of Cl (35/37 Da) and CO (28 Da) .
Q. What are the key physicochemical properties (solubility, stability) critical for handling this compound in laboratory settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust solvent systems for recrystallization (e.g., ethanol/water mixtures) .
- Stability : Sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C to prevent ketone oxidation or hydrolysis .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock Vina) predict the binding affinity of this compound to biological targets?
- Protocol :
- Prepare the ligand (compound) and receptor (target protein) files, ensuring proper protonation states.
- Define the docking grid to encompass the active site.
- Use AutoDock Vina with multithreading for efficiency. The scoring function evaluates hydrogen bonding, hydrophobic interactions, and steric complementarity .
- Case Study : Analogous compounds (e.g., M₃ muscarinic receptor antagonists) showed binding affinity (pA₂ > 6) via pharmacophore mapping, suggesting potential bioactivity .
Q. What experimental strategies resolve contradictions in reported biological activity data for dichlorophenyl derivatives?
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to compare potency across studies. Variations may arise from assay conditions (e.g., cell line specificity, incubation time).
- Metabolic Stability Testing : Assess cytochrome P450 interactions to identify if rapid metabolism reduces apparent activity .
- Structural Analog Comparison : Test derivatives (e.g., 1-(2,4-dichlorophenyl) variants) to isolate the role of chlorine substitution .
Q. How does the electronic effect of chlorine substituents influence regioselectivity in further functionalization reactions?
- Electrophilic Aromatic Substitution : The 3,4-dichloro groups deactivate the ring, directing incoming electrophiles to the less hindered para position relative to the ketone.
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution; the electron-withdrawing Cl atoms increase positive charge density at the carbonyl carbon, enhancing nucleophilic attack susceptibility .
Q. What chromatographic methods (HPLC, GC-MS) are optimal for purity analysis, and how are method parameters validated?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v), UV detection at 254 nm. Validate via spike-recovery tests (≥98% recovery) and retention time reproducibility (RSD < 2%) .
- GC-MS : Employ a DB-5MS column, splitless injection at 250°C. Calibrate with internal standards (e.g., deuterated analogs) to quantify trace impurities .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?
- Key Modifications :
- Replace phenyl groups with heteroaromatic rings (e.g., pyridine) to improve solubility.
- Introduce electron-donating substituents (e.g., -OCH₃) to modulate metabolic stability.
- Case Study : Substitution at the ethanone moiety in related compounds increased receptor selectivity by 10-fold .
Methodological Best Practices
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry. Crystals grown via slow evaporation in ethyl acetate show orthorhombic packing (space group P2₁2₁2₁) .
- Toxicity Screening : Use EPA DSSTox data (DTXSID90577579) to predict environmental hazards and prioritize in vitro assays (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
